molecular formula C15H15N3O4 B1359162 H-Tyr-pna CAS No. 52551-07-2

H-Tyr-pna

Cat. No. B1359162
CAS RN: 52551-07-2
M. Wt: 301.3 g/mol
InChI Key: TVHHNERSENUVQJ-AWEZNQCLSA-N
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Description

H-Tyr-pNA, also known as L-Tyrosine para-nitroanilide, is a peptide nucleic acid (PNA) molecule . It is a synthetic analogue of deoxyribonucleic acid (DNA) that has potential applications in research and industry. The CAS Number for H-Tyr-pNA is 52551-07-2 .


Molecular Structure Analysis

H-Tyr-pNA is a peptide nucleic acid (PNA) where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . The molecular formula of H-Tyr-pNA is C15H15N3O4 . The neutral peptide backbone of PNA does not have electrostatic repulsion, resulting in significant stability of its hybrid structure with complementary oligonucleotides .


Physical And Chemical Properties Analysis

H-Tyr-pNA is chemically stable and resistant to hydrolytic (enzymatic) cleavage . It is resistant to nucleases and proteases and has a low affinity for proteins . These properties make PNAs an attractive agent for biological and medical applications . The molecular weight of H-Tyr-pNA is 301.3 .

Scientific Research Applications

PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have several notable properties:

  • High Specificity and Binding Affinity : PNAs can bind to natural DNA or RNA with higher affinity and superior sequence selectivity compared to DNA .
  • Resistance to Enzymatic Degradation : Unlike natural nucleic acids, PNAs are resistant to nucleases and proteases, making them more stable .
  • Low Affinity for Proteins : This property makes PNAs an attractive agent for biological and medical applications .

To overcome this obstacle, PNA conjugates with different molecules have been developed . These conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications .

  • Nucleopeptide-based Hydrogels : The incorporation of nucleobases, another class of biomolecules well-known for their abilities to self-assemble, has recently appeared as a new promising and burgeoning approach to finely design supramolecular hydrogels . These innovative and emerging low-molecular weight nucleopeptide-based hydrogels have high potential and various applications .

  • Targeting Dystrophin RNA Splicing : A specific type of PNA, a 22-mer purine-rich PNA, has been synthesized to target dystrophin RNA splicing . This could not be synthesized by standard coupling .

  • Gene Editing Tools : PNAs are being explored as potential gene editing tools . They can unzip and slip inside a DNA helix, making them ideal for gene editing and a potential alternative to the groundbreaking CRISPR-Cas9 system . Several gene-editing methods using PNAs are now in the works .

  • Biosensing and Bioimaging : Modified PNAs have been used in various areas such as biosensing and bioimaging . The conformation constraint can improve the performance of the PNA .

  • Targeting Structured Nucleic Acid Targets : Selected modified PNAs have been applied to target structured nucleic acid targets . This application highlights how the conformation constraint can enhance the performance of the PNA .

Safety And Hazards

H-Tyr-pNA is not classified as a hazardous substance or mixture . It is recommended to avoid dust formation and breathing dust, vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHNERSENUVQJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Großmann, M Merz, D Appel, L Fischer - … OF VEGETABLE AND …, 2022 - d-nb.info
… PepR displayed higher activities towards (1) aminopeptidase activities, such as (1) H-Ala-pNA,(1) H-Glu-pNA, (1) H-Gly-pNA,(1) H-Pro-pNA and (1) H-Tyr-pNA. By contrast, FP51 …
Number of citations: 2 d-nb.info
KK Großmann, M Merz, D Appel, L Fischer - European Food Research and …, 2019 - Springer
… PepR displayed higher activities towards (1) aminopeptidase activities, such as (1) H-Ala-pNA, (1) H-Glu-pNA, (1) H-Gly-pNA, (1) H-Pro-pNA and (1) H-Tyr-pNA. By contrast, FP51 …
Number of citations: 6 link.springer.com

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